molecular formula C8H16O4 B6359757 tBuO-Ethoxyacetic acid CAS No. 1566691-57-3

tBuO-Ethoxyacetic acid

Cat. No. B6359757
CAS RN: 1566691-57-3
M. Wt: 176.21 g/mol
InChI Key: STMKPCRTYBPJHM-UHFFFAOYSA-N
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Description

TBuO-Ethoxyacetic acid is an organic compound that is commonly used in various fields of research and industry. It is also known as 2-(2-t-butoxyethoxy)acetic acid .

Scientific Research Applications

TBuO-Ethoxyacetic acid is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as esters, amides, and polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound is used in the synthesis of polymers for the manufacture of plastics and rubbers.

Mechanism of Action

Target of Action

tBuO-Ethoxyacetic acid, also known as 2-(2-t-butoxyethoxy)acetic acid, is an organic compound

Mode of Action

It’s known that tbuo, a related compound, has been used in various chemical reactions, including s–s, s–se, n=n, and c=n bond formations This suggests that this compound may interact with its targets in a similar manner, leading to changes in chemical bonds and structures

Biochemical Pathways

The metabolism of fatty acids, which are simple molecules composed of a carboxylic acid with a long aliphatic chain, is of central importance to a wide range of microbes . The degradation of these fatty acids occurs through the well-characterized β-oxidation cycle and yields acetyl-coenzyme A (CoA), which is further metabolized to obtain energy and precursors for cellular biosynthesis .

Result of Action

Given its potential role in bond formation reactions , it may lead to changes in molecular structures and potentially influence cellular processes

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions of the reaction environment. For instance, the reaction involving tBuO is known to be highly solvent- and temperature-dependent .

Advantages and Limitations for Lab Experiments

The advantages of using tBuO-Ethoxyacetic acid in laboratory experiments include its high solubility in water, its low cost, and its ability to be used in a wide variety of chemical reactions. However, there are some limitations to using this compound in laboratory experiments. It is a weak acid and can be difficult to control, it can be toxic in high concentrations, and it can be difficult to remove from the reaction mixture after the reaction is complete.

Future Directions

The future directions for tBuO-Ethoxyacetic acid are numerous. It can be used in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it can be used in the synthesis of polymers for the manufacture of plastics and rubbers. Additionally, it can be used in the development of new biochemical and physiological experiments. Finally, it can be used in the development of new methods for the synthesis of other compounds.

Synthesis Methods

TBuO-Ethoxyacetic acid is synthesized by the reaction of t-butyl alcohol and ethoxyacetic acid. The reaction is performed in an acidic medium and produces a product with a purity of 99.5%. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete within 30 minutes, and the product is obtained in a yield of 97%.

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-8(2,3)12-5-4-11-6-7(9)10/h4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMKPCRTYBPJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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